3-Chloro-2-cyclopropylmethoxy-benzylamine
Overview
Description
This compound has a molecular formula of C11H14ClNO and a molecular weight of 211.69 g/mol. It is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a benzylamine moiety, making it a unique and versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-cyclopropylmethoxy-benzylamine typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methoxybenzyl alcohol, which is then converted to 3-chloro-4-methoxybenzyl chloride via chlorine substitution in tetrahydrofuran under the action of phosphorus oxychloride . The resulting benzyl chloride is then reacted with cyclopropylmethanol in the presence of a base to form the cyclopropylmethoxy derivative. Finally, the amination of this intermediate with ammonia or an amine source yields this compound.
Industrial Production Methods
For large-scale production, the process is optimized to ensure high yield and purity. The method involves the use of high-purity starting materials and controlled reaction conditions to achieve a yield of 72-85% with a purity of 99.3% or higher . The process is designed to be scalable and suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-cyclopropylmethoxy-benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
3-Chloro-2-cyclopropylmethoxy-benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-cyclopropylmethoxy-benzylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzylamine: Similar structure but lacks the cyclopropylmethoxy group.
2-Chloro-3-methoxybenzylamine: Similar structure but with different positioning of the chloro and methoxy groups.
3-Chloro-2-methylbenzylamine: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.
Uniqueness
3-Chloro-2-cyclopropylmethoxy-benzylamine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties.
Biological Activity
3-Chloro-2-cyclopropylmethoxy-benzylamine is a compound of interest due to its unique structure and potential biological activities. The presence of the cyclopropylmethoxy group enhances its chemical properties, making it a candidate for various therapeutic applications, particularly in medicinal chemistry.
The compound's molecular formula is CHClNO. It features a chloro group and a cyclopropylmethoxy moiety, contributing to its distinct reactivity and biological interactions.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation : Can be oxidized to form ketones or aldehydes.
- Reduction : The chloro group can be reduced to form an amine derivative.
- Substitution : The chloro group can be replaced by other nucleophiles like hydroxyl or amino groups.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
The mechanism through which this compound exerts its biological effects is believed to involve:
- Binding to specific receptors or enzymes, modulating their activity.
- Interaction with neurotransmitter systems, potentially influencing neurological pathways.
Case Studies and Research Findings
- Antiviral Activity : A study evaluated the compound's ability to inhibit the main protease (Mpro) of SARS-CoV-2. In silico analyses indicated that similar compounds could effectively bind to the active site of Mpro, suggesting potential for further development as antiviral agents .
- Inhibition of Enzymatic Activity : Research has shown that derivatives of benzylamine compounds can inhibit various kinases involved in cancer progression. While specific studies on this compound are still emerging, its structural similarity to known inhibitors suggests it may exhibit similar properties .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3-Chloro-4-methoxybenzylamine | Lacks cyclopropylmethoxy group | Moderate antimicrobial activity |
2-Chloro-3-methoxybenzylamine | Different positioning of chloro and methoxy groups | Limited anticancer activity |
3-Chloro-2-methylbenzylamine | Methyl group instead of cyclopropylmethoxy | Lower potency against cancer cell lines |
Properties
IUPAC Name |
[3-chloro-2-(cyclopropylmethoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-13)11(10)14-7-8-4-5-8/h1-3,8H,4-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPYQRYADNDGNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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